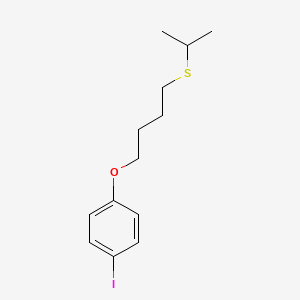
1-Iodo-4-(4-propan-2-ylsulfanylbutoxy)benzene
概要
説明
1-Iodo-4-(4-propan-2-ylsulfanylbutoxy)benzene is an organic compound characterized by the presence of an iodine atom attached to a benzene ring, along with a butoxy group substituted with a propan-2-ylsulfanyl moiety
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions: 1-Iodo-4-(4-propan-2-ylsulfanylbutoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The propan-2-ylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols.
Coupling Reactions: The compound can participate in cross-coupling reactions such as the Suzuki–Miyaura coupling to form new carbon–carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (MCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and other reduced sulfur-containing compounds.
科学的研究の応用
1-Iodo-4-(4-propan-2-ylsulfanylbutoxy)benzene has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1-Iodo-4-(4-propan-2-ylsulfanylbutoxy)benzene involves its interaction with molecular targets through its functional groups. The iodine atom and the sulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions .
類似化合物との比較
1-Iodo-4-phenoxybenzene: Similar in structure but with a phenoxy group instead of the butoxy group.
4-Iododiphenylether: Contains an ether linkage between two phenyl rings with an iodine substituent.
4-Iodo-1-isopropylbenzene: Features an isopropyl group directly attached to the benzene ring along with an iodine atom.
Uniqueness: 1-Iodo-4-(4-propan-2-ylsulfanylbutoxy)benzene is unique due to the presence of the propan-2-ylsulfanylbutoxy group, which imparts distinct chemical and physical properties
特性
IUPAC Name |
1-iodo-4-(4-propan-2-ylsulfanylbutoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19IOS/c1-11(2)16-10-4-3-9-15-13-7-5-12(14)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIRIMRHZJWDAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCOC1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19IOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


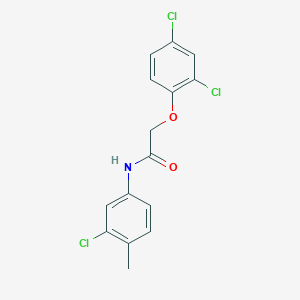
![ethyl 4-{[4-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B3846271.png)
![N,N'-bis[3-(trifluoromethyl)phenyl]terephthalamide](/img/structure/B3846274.png)
![2-[2-[4-[(2,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B3846282.png)
![(3-(4-fluorobenzyl)-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)methanol](/img/structure/B3846286.png)
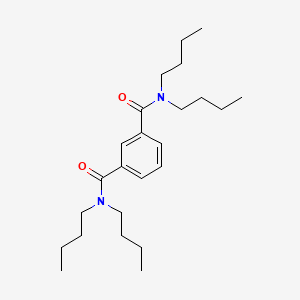

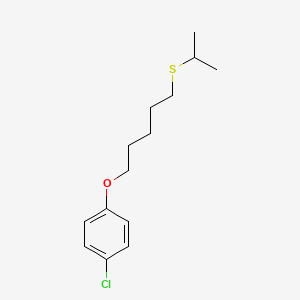
![N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B3846313.png)
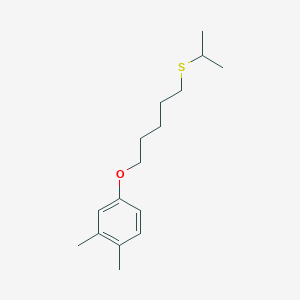
![1-[3-(4-Chloronaphthalen-1-yl)oxypropyl]pyrrolidine](/img/structure/B3846322.png)
![1-[3-(2-Methoxyphenoxy)propyl]imidazole](/img/structure/B3846323.png)
![4-[3-(2-methoxyphenoxy)propyl]morpholine](/img/structure/B3846335.png)
![N-[(2E,4E)-1-(3-methoxypropylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide](/img/structure/B3846346.png)
